molecular formula C34H34N2O6 B12802739 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone CAS No. 65271-76-3

1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone

Cat. No.: B12802739
CAS No.: 65271-76-3
M. Wt: 566.6 g/mol
InChI Key: KKQFYAVZLHDHDP-UHFFFAOYSA-N
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Description

1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is a symmetrically substituted anthraquinone derivative featuring two (2-(3,4-dimethoxyphenyl)ethyl)amino groups at the 1- and 4-positions of the anthraquinone core. The compound combines the planar aromatic structure of anthraquinone with methoxy-functionalized ethylamino side chains, which likely enhance solubility and modulate electronic properties.

Properties

CAS No.

65271-76-3

Molecular Formula

C34H34N2O6

Molecular Weight

566.6 g/mol

IUPAC Name

1,4-bis[2-(3,4-dimethoxyphenyl)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C34H34N2O6/c1-39-27-13-9-21(19-29(27)41-3)15-17-35-25-11-12-26(36-18-16-22-10-14-28(40-2)30(20-22)42-4)32-31(25)33(37)23-7-5-6-8-24(23)34(32)38/h5-14,19-20,35-36H,15-18H2,1-4H3

InChI Key

KKQFYAVZLHDHDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5C3=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves multiple steps. One common method includes the reaction of anthraquinone with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve large-scale synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Anthraquinone Derivatives

Methoxy-Substituted Derivatives
  • 1,4-Bis[(4-methoxyphenyl)amino]-9,10-anthracenedione (CAS 2944-30-1): Structure: Methoxy groups directly attached to the phenyl ring, lacking the ethyl spacer present in the target compound . Molecular Weight: 450.49 g/mol .
Hydroxyethylamino Derivatives
  • 1,4-Bis((2-hydroxyethyl)amino)anthraquinone (CAS 5633-44-3): Structure: Hydroxyethylamino groups at 1,4-positions . Molecular Weight: 326.35 g/mol . Properties: Hydrophilicity is increased due to hydroxyl groups, favoring aqueous solubility. This contrasts with the target compound’s methoxy-ethyl groups, which balance lipophilicity and solubility .
Long-Chain Alkyl Derivatives
  • 1,4-Bis(octylamino)anthraquinone (CAS 86302-54-7): Structure: Octyl chains introduce significant hydrophobicity . Molecular Weight: 462.68 g/mol . Properties: Enhanced membrane permeability but reduced solubility in polar solvents compared to the target compound.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Properties
Target Compound ~532.6* 2-(3,4-Dimethoxyphenyl)ethylamino Moderate lipophilicity, planar core
1,4-Bis[(4-methoxyphenyl)amino] 450.49 4-Methoxyphenylamino High electron density
1,4-Bis(octylamino) 462.68 Octylamino Hydrophobic
1,4-Bis(hydroxyethylamino) 326.35 Hydroxyethylamino Hydrophilic

*Estimated based on structural similarity.

Key Research Findings and Contrasts

Substituent Effects on Solubility: Methoxy groups (target compound) enhance solubility in organic solvents compared to purely hydrophobic derivatives (e.g., octylamino) . Hydroxyethylamino analogs show superior aqueous solubility but lower membrane permeability .

Biological Performance: NSC 301739’s hydroxyethylamino groups conferred potent antitumor activity but also toxicity . The target compound’s methoxy groups may mitigate toxicity while retaining efficacy.

Synthetic Challenges :

  • Bulky substituents (e.g., dimethoxyphenylethyl) require longer reaction times and polar aprotic solvents (e.g., DMSO) .

Biological Activity

1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone (CAS Number: 65271-76-3) is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

  • Molecular Formula: C34H34N2O6
  • Molecular Weight: 566.644 g/mol
  • Density: 1.263 g/cm³
  • Boiling Point: 784.1 ºC at 760 mmHg
  • LogP: 5.9516

The biological activity of 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is primarily attributed to its ability to intercalate into DNA and generate reactive oxygen species (ROS). This leads to the induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular components effectively, influencing various signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of anthraquinones. Specifically, 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has shown promising results in vitro against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis via ROS generation
MCF-7 (breast cancer)3.2DNA intercalation leading to cell cycle arrest
A549 (lung cancer)4.5Inhibition of topoisomerase activity

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is often influenced by their chemical structure. In the case of 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone:

  • The dimethoxyphenyl groups enhance lipophilicity and facilitate membrane permeability.
  • The amino substituents contribute to the compound's ability to form hydrogen bonds with biological targets.

Studies indicate that modifications to these groups can significantly alter the compound's potency and selectivity against different cancer types.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

In Vivo Studies

In vivo studies using murine models have shown that administration of the compound resulted in significant tumor reduction compared to control groups. Histological examinations confirmed reduced tumor cell proliferation and increased apoptosis within treated tissues.

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